Lestaurtinib, also known as CEP-701, is a multi-targeted kinase inhibitor initially investigated for its potent activity against FLT3. [, , ] It is classified as a staurosporine derivative. [, ] Lestaurtinib's role in scientific research centers on its ability to inhibit various tyrosine kinases, particularly FLT3, and its downstream signaling pathways. This has led to its investigation in various cancers, including acute myeloid leukemia (AML), neuroblastoma, and Ewing sarcoma. [, , , , , , , , , , ]
Lestaurtinib primarily exerts its effects by inhibiting tyrosine kinases, primarily FLT3, which plays a crucial role in cell proliferation and survival. [, , , , , , ] It achieves this by binding to the kinase domain of FLT3, thereby preventing its phosphorylation and subsequent activation. [, ] This inhibition leads to downstream effects on various signaling pathways, including JAK/STAT, MAP kinase, and PI3K/AKT, ultimately resulting in cell cycle arrest, apoptosis, and reduced cell proliferation. [, , , , , , ] Notably, the effectiveness of Lestaurtinib in inhibiting FLT3 can be influenced by factors such as plasma protein binding, particularly to alpha-1 acid glycoprotein (AGP), and the presence of FLT3 ligand (FL). [, , ]
Neuroblastoma: In preclinical models, Lestaurtinib showed promise in inhibiting neuroblastoma growth both as a single agent and in combination with chemotherapy. [, ] This effect was attributed to its inhibition of the Trk/BDNF (brain-derived neurotrophic factor) survival pathway, which is important for neuroblastoma cell survival.
Other Solid Tumors: Lestaurtinib has been explored in preclinical studies for its potential against other cancers, including Ewing sarcoma, glioma, anaplastic thyroid cancer, and prostate cancer. [, , , , ] These studies demonstrated its ability to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in vitro and in vivo models.
Understanding Kinase Signaling: Beyond its therapeutic potential, Lestaurtinib has been instrumental in elucidating the roles of various kinases in different cellular processes. [, , ] For instance, its use helped understand the importance of JAK/STAT signaling in Hodgkin lymphoma and the role of FLT3 signaling in regulating the immune response in acute lung injury.
Overcoming Resistance: Identifying and targeting resistance mechanisms, such as mutations in FLT3 and activation of alternative signaling pathways, is crucial for improving Lestaurtinib's efficacy. [, , ]
Combination Therapies: Exploring synergistic combinations of Lestaurtinib with other targeted therapies or chemotherapy agents could enhance its anti-cancer effects. [, , , , ]
Optimizing Dosing and Delivery: Further research on Lestaurtinib's pharmacokinetic properties, including its interaction with plasma proteins and strategies to enhance its delivery to target cells, is crucial for improving its therapeutic index. [, , ]
Expanding Applications: Investigating the potential of Lestaurtinib in other cancer types and exploring its use in non-cancerous diseases where dysregulated kinase signaling plays a role could uncover novel therapeutic applications. [, , , , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8